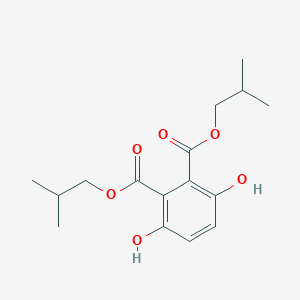

Diisobutyl 3,6-dihydroxyphthalate

Description

BenchChem offers high-quality Diisobutyl 3,6-dihydroxyphthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisobutyl 3,6-dihydroxyphthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) 3,6-dihydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-9(2)7-21-15(19)13-11(17)5-6-12(18)14(13)16(20)22-8-10(3)4/h5-6,9-10,17-18H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDGHRTULCSDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=C(C=CC(=C1C(=O)OCC(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Occurrence of Diisobutyl 3,6 Dihydroxyphthalate

Natural Occurrence and Distribution: A Look at Related Compounds

While direct evidence for Diisobutyl 3,6-dihydroxyphthalate is lacking, the presence of other phthalates, such as Dibutyl phthalate (B1215562) (DBP), has been documented in a variety of organisms. These findings suggest potential environments where Diisobutyl 3,6-dihydroxyphthalate or its precursors might be found.

Presence in Plants and Algae

Studies have confirmed the natural production of DBP in certain marine algae. mdpi.com Analysis of two edible brown algae, Undaria pinnatifida and Laminaria japonica, along with a green alga, Ulva sp., revealed the presence of naturally produced DBP. mdpi.com While this points to the capability of algae to synthesize phthalate structures, specific detection of Diisobutyl 3,6-dihydroxyphthalate in these or other plant and algal species has not been reported.

Detection in Fermented Biological Matrices

The fermentation processes involving microorganisms, such as those from the Streptomyces genus, are known to yield various secondary metabolites. While DBP has been identified in fermentation broths of Streptomyces albidoflavus, there is no specific data available on the detection of Diisobutyl 3,6-dihydroxyphthalate in fermented biological matrices. hu.edu.jo

Biosynthesis Pathways in Biological Systems: Insights from Related Phthalates

The biosynthesis of Diisobutyl 3,6-dihydroxyphthalate has not been explicitly elucidated. However, understanding the metabolic pathways of more common phthalates in microorganisms can provide a foundational understanding.

Microbial Biosynthesis Mechanisms (e.g., Streptomyces)

In microorganisms, the biosynthesis of DBP is suggested to occur through the shikimic acid pathway. nih.gov This pathway is a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids and other aromatic compounds. It is plausible that the phthalate backbone of Diisobutyl 3,6-dihydroxyphthalate could also be derived from intermediates of this pathway. The subsequent steps would likely involve esterification with isobutanol and hydroxylation of the aromatic ring.

Enzymatic Systems Involved in Natural Production

The specific enzymes responsible for the biosynthesis of Diisobutyl 3,6-dihydroxyphthalate are currently unknown. However, research on the biodegradation of phthalates has identified various enzymes, such as esterases and dioxygenases, that are involved in the modification of these compounds. It is conceivable that similar enzyme classes could be involved in the hydroxylation and esterification steps of its biosynthesis. Further research is needed to identify and characterize the specific enzymatic machinery responsible for the natural production of this compound.

Anthropogenic Sources and Environmental Input Relevance for Research Context

Diisobutyl 3,6-dihydroxyphthalate is a chemical compound with documented anthropogenic sources, primarily stemming from its use in the manufacturing of plastics and other materials. Its introduction into the environment is a subject of research due to its potential interactions with ecosystems.

Role as a Specialist Plasticizer and Additive

This compound is utilized as a plasticizer, an additive incorporated into polymers to enhance their flexibility, durability, and workability. myskinrecipes.com It is particularly employed in the production of flexible polymers and resins, such as polyvinyl chloride (PVC). myskinrecipes.com Its function is to modify the physical properties of these materials, making them suitable for a range of applications.

The applications of Diisobutyl 3,6-dihydroxyphthalate as a plasticizer are found in various industrial and consumer products. These include:

Cables and hoses myskinrecipes.com

Synthetic leather myskinrecipes.com

Coatings and adhesives, where it improves performance and adhesion myskinrecipes.com

Inks and dyes, aiding in consistent color distribution and stability myskinrecipes.com

The compound's compatibility with a variety of polymers makes it a versatile additive in these manufacturing processes. myskinrecipes.com

Leaching and Release Mechanisms into Environmental Compartments

The release of Diisobutyl 3,6-dihydroxyphthalate into the environment is a consequence of its use in consumer and industrial products. As a plasticizer, it is not chemically bound to the polymer matrix of the materials it is mixed with. This allows it to leach or migrate out of the products over time, leading to its presence in various environmental compartments.

One documented occurrence of this compound is in fermented beverages. A study on the quality of red globe grape juice fermented by Lactobacillus acidophilus and Lactobacillus plantarum identified the presence of Diisobutyl 3,6-dihydroxyphthalate. oup.comresearchgate.net Its concentration was observed to change over the course of the fermentation process, indicating its potential release or transformation in biological systems. oup.comresearchgate.net The table below summarizes the changing concentrations of Diisobutyl 3,6-dihydroxyphthalate during the fermentation of red globe grape juice.

Table 1: Concentration of Diisobutyl 3,6-dihydroxyphthalate in Fermented Red Globe Grape Juice

| Fermentation Time (hours) | Lactobacillus acidophilus | Lactobacillus plantarum | Mixed Culture |

| 0 | 1.964 | 1.964 | 1.964 |

| 24 | 3.882 | 5.821 | 5.654 |

| 48 | 5.638 | 5.142 | 4.275 |

| Data represents relative peak area from GC-MS analysis and is indicative of concentration changes. |

This data illustrates that the compound can be present in food products and that its levels can be influenced by processing methods such as fermentation. oup.comresearchgate.net The mechanisms of its release into the wider environment from plastic products are expected to be similar to other phthalate plasticizers, including abrasion, weathering, and diffusion from the polymer matrix into surrounding media like water, soil, and air.

Environmental Fate and Transformation Mechanisms of Diisobutyl 3,6 Dihydroxyphthalate Analogues

Abiotic Transformation Processes

Abiotic transformation processes are crucial in determining the ultimate fate and potential impact of chemical compounds in the environment. These processes, which include hydrolysis, photolysis, and volatilization, can lead to the degradation or alteration of the parent compound into various transformation products.

Hydrolysis is a significant degradation pathway for phthalate (B1215562) esters in aqueous environments. The rate of hydrolysis is influenced by pH and temperature. researchgate.net Phthalate esters can undergo a two-step hydrolysis process, initially forming the monoester and an alcohol, followed by the hydrolysis of the monoester to phthalic acid and a second alcohol molecule. researchgate.net

Studies on various phthalate esters have shown that hydrolysis is generally slow under neutral pH conditions but is significantly accelerated under acidic or basic conditions. researchgate.net Alkaline-catalyzed hydrolysis is typically orders of magnitude faster than acid-catalyzed hydrolysis. researchgate.net For instance, the hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org In environments with high alkalinity, such as certain industrial wastewaters or specific soil conditions, this pathway can be a primary degradation route.

The structure of the ester, particularly the nature of the alcohol substituent, influences the rate of hydrolysis. For example, benzyl (B1604629) esters are generally more susceptible to hydrolysis than butyl esters. chemrxiv.org While specific kinetic data for Diisobutyl 3,6-dihydroxyphthalate is unavailable, the presence of hydroxyl groups on the phthalate ring is expected to influence the electronic properties of the ester linkages and potentially affect hydrolysis rates. However, without experimental data, the precise effect remains speculative. The kinetics of hydrolysis for some phthalate analogues are presented in the table below.

| Compound | Rate Constant (k) | Conditions | Reference |

| Diethylphthalate | 36 M⁻¹hr⁻¹ | 25°C | EPA |

| Dibutylphthalate | 7.4 M⁻¹hr⁻¹ | 25°C | EPA |

| Benzylbutylphthalate | Faster than other alkyl phthalates | Room Temperature, pH 13 | chemrxiv.org |

This table presents hydrolysis rate constants for analogue compounds to provide an indication of the potential reactivity of Diisobutyl 3,6-dihydroxyphthalate.

Photolysis, or degradation by light, is another critical abiotic process affecting the environmental persistence of phthalate esters, particularly in the atmosphere and sunlit surface waters. researchgate.net The process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of photons by the phthalate molecule, leading to its excitation and subsequent chemical transformation. The efficiency of this process is determined by the compound's absorption spectrum and its quantum yield (the number of molecules transformed per photon absorbed). While specific data for Diisobutyl 3,6-dihydroxyphthalate is not available, studies on other phthalates suggest that direct photolysis can occur. nih.gov The presence of hydroxyl groups on the aromatic ring of Diisobutyl 3,6-dihydroxyphthalate is likely to alter its absorption characteristics compared to unsubstituted phthalates, potentially shifting its absorption to longer, more environmentally relevant wavelengths and thus affecting its direct photolysis rate. However, without experimental determination of its quantum yield, the significance of this pathway cannot be definitively assessed.

Indirect photolysis, or photo-oxidation, involves the reaction of the phthalate with highly reactive species generated by sunlight. The hydroxyl radical (•OH) is one of the most important oxidants in the atmosphere and natural waters. researchgate.net It is known to react rapidly with many organic compounds, including phthalate esters. researchgate.net

Studies on dibutyl phthalate (DBP) have shown that it can be effectively degraded through photocatalytic processes that generate hydroxyl radicals. nih.gov In such systems, hydroxyl radicals can attack both the alkyl side chains and the aromatic ring of the phthalate molecule, leading to the formation of hydroxylated intermediates and, eventually, ring-opening products. nih.govfrontiersin.org Given the presence of hydroxyl groups already on the aromatic ring of Diisobutyl 3,6-dihydroxyphthalate, it is plausible that it would also be susceptible to attack by hydroxyl radicals, potentially leading to further hydroxylation or ring cleavage. The degradation efficiency of some phthalate analogues under different photocatalytic conditions is shown in the table below.

| Compound | System | Degradation Efficiency | Time | Reference |

| Dimethyl phthalate | UV/TiO₂ | 93.03% | 90 min | frontiersin.org |

| Diethyl phthalate | UV/TiO₂ | 92.64% | 90 min | frontiersin.org |

| Dibutyl phthalate | UV/TiO₂ | 92.50% | 90 min | frontiersin.org |

| Dibutyl phthalate | UV-Vis/Bi₂WO₆ | ~90% | 300 min | frontiersin.org |

This table illustrates the photocatalytic degradation efficiency for several phthalate analogues, suggesting that Diisobutyl 3,6-dihydroxyphthalate may also be susceptible to this transformation pathway.

Volatilization and environmental partitioning describe how a chemical distributes itself between different environmental compartments such as air, water, soil, and sediment. These processes are governed by the compound's physical-chemical properties, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

For phthalate esters, those with lower molecular weights tend to be more volatile and water-soluble, while higher molecular weight phthalates are less so and tend to adsorb more strongly to soil and sediment. The presence of hydroxyl groups in Diisobutyl 3,6-dihydroxyphthalate would be expected to decrease its volatility and increase its water solubility compared to its non-hydroxylated analogue, Diisobutyl phthalate. This would likely lead to a greater tendency to partition to water and soil rather than volatilizing into the atmosphere.

Studies on Di-n-butyl phthalate (DBP) have shown that it can migrate from plastic materials into soil and the atmosphere. nih.gov The partitioning of phthalates is also influenced by environmental factors such as temperature, with higher temperatures generally favoring migration. nih.gov

While specific theoretical studies on the transformation of Diisobutyl 3,6-dihydroxyphthalate to electrophilic forms are not available in the reviewed literature, general principles of organic chemistry can provide some theoretical considerations. The hydroxyl groups on the aromatic ring are activating groups, meaning they increase the electron density of the ring and make it more susceptible to electrophilic attack.

However, under certain oxidative conditions, such as those mediated by specific enzymes or strong chemical oxidants, the dihydroxy-substituted aromatic ring could potentially be oxidized to a quinone-type structure. Quinones are known electrophiles and can react with biological nucleophiles. This transformation is a known metabolic pathway for some phenolic compounds. Whether this transformation occurs abiotically in the environment to a significant extent for Diisobutyl 3,6-dihydroxyphthalate would depend on the specific environmental conditions and the presence of suitable oxidizing agents. Without dedicated theoretical or experimental studies, this remains a hypothetical pathway.

Biotic Transformation and Biodegradation Studies

The environmental persistence of phthalate esters, including analogues of diisobutyl 3,6-dihydroxyphthalate, is significantly mitigated by microbial activity. Biotic transformation, particularly biodegradation by diverse microbial communities, represents the primary and most efficient route for the removal of these compounds from various ecosystems. This section details the microorganisms and the initial biochemical processes involved in the breakdown of these synthetic chemicals.

Microbial Communities Involved in Degradation

A wide array of microorganisms, encompassing both bacteria and fungi, have demonstrated the ability to degrade phthalate esters. These microbes utilize phthalates as a source of carbon and energy, initiating the breakdown process that can lead to their complete mineralization.

Numerous bacterial genera, isolated from diverse environmental niches, have been identified as potent degraders of phthalate esters like dibutyl phthalate (DBP), a close analogue of diisobutyl 3,6-dihydroxyphthalate. These bacteria are considered key players in the natural attenuation of phthalate contamination. Genera such as Rhodococcus and Arthrobacter are frequently cited for their robust degradation capabilities. jmb.or.kriwaponline.com For instance, Rhodococcus sp. JDC-11, isolated from sewage sludge, demonstrated the ability to completely degrade high concentrations of DBP (1,000 mg/l) within a short timeframe of 24 hours under optimal conditions. jmb.or.kr Similarly, various species of Pseudomonas and Bacillus have been characterized for their efficiency in phthalate degradation. nih.goviwaponline.com The isolation of strains like Stenotrophomonas acidaminiphila from contaminated soil and Acinetobacter baumannii from activated sludge further highlights the widespread distribution of these catabolic capabilities among bacteria. nih.govmdpi.com

The table below summarizes various bacterial genera and specific strains known to be involved in the degradation of DBP and other phthalate analogues.

| Bacterial Genus | Specific Strain(s) | Source of Isolation | Reference(s) |

| Arthrobacter | sp. | Soil, Co-culture | iwaponline.comnih.govd-nb.info |

| Bacillus | sp., megaterium | Soil, Sludge | nih.goviwaponline.commdpi.com |

| Enterobacter | sp. | Municipal Solid Waste | nih.govwikipedia.org |

| Gordonia | sp. | Municipal Waste Soil | researchgate.net |

| Methylobacillus | sp. V29b | Not Specified | nih.gov |

| Nocardia | group | Soil | nih.gov |

| Paracoccus | sp. | Not Specified | nih.gov |

| Pseudomonas | sp., fluorescens | Sludge, Sediment | nih.govinrae.frkoreascience.kr |

| Rhodococcus | sp., coprophilus | Sludge | jmb.or.krnih.goviwaponline.comresearchgate.net |

| Sphingobium | Not Specified | Not Specified | nih.gov |

| Stenotrophomonas | acidaminiphila | Contaminated Soil | nih.gov |

| Variovorax | sp. | Not Specified | nih.gov |

Alongside bacteria, various fungal species contribute significantly to the biodegradation of phthalates. Fungi often possess powerful extracellular enzyme systems that can break down complex organic molecules. The white-rot fungus Polyporus brumalis has been shown to effectively eliminate DBP from culture medium. wikipedia.orgknu.ac.kr Other common soil and environmental fungi, including species from the genera Aspergillus, Fusarium, and Trichoderma, have also been identified as capable DBP degraders. nih.govnih.govresearchgate.net For example, Aspergillus flavus isolated from sanitary landfill soil was able to mineralize over 99% of DBP within 15 days, a process attributed to high esterase production. nih.gov

The following table lists key fungal species recognized for their ability to degrade DBP.

| Fungal Genus | Specific Species | Environment/Source | Reference(s) |

| Aspergillus | niger, flavus | Not Specified, Landfill Soil | nih.govnih.govresearchgate.net |

| Fusarium | sp. | Not Specified | nih.gov |

| Geotrichum | Not Specified | Not Specified | Not Specified |

| Polyporus | brumalis | Not Specified | wikipedia.orgknu.ac.kr |

| Trichoderma | harzianum | Not Specified | nih.govresearchgate.net |

Phthalate-degrading microorganisms are ubiquitous, having been isolated from a wide range of environments, including soil, activated sludge, wastewater, river sediments, and landfill sites. mdpi.comd-nb.infonih.govnih.govnih.gov The presence and abundance of these microorganisms are crucial for the in-situ bioremediation of phthalate-contaminated sites.

Soil and Sediments: Soil is a major reservoir for phthalate-degrading microbes. nih.govresearchgate.net Studies have isolated numerous potent bacterial degraders from agricultural soils, industrial site soils, and river sediments. nih.govnih.govosti.gov The aging of phthalates in soil can sometimes decrease their bioavailability, but many native organisms remain effective at degradation. nih.gov

Sludge and Wastewater: Sewage and activated sludge from treatment plants are rich sources of microbial consortia adapted to degrading xenobiotics like phthalates. iwaponline.commdpi.comnih.gov Strains such as Acinetobacter baumannii DP-2 have been successfully isolated from these environments. mdpi.com Microbial degradation is considered the main process for eliminating phthalates in aquatic systems and wastewater treatment facilities. nih.gov

Aquatic Systems: The microbiomes of aquatic organisms, such as Asian carp, have also been identified as a potential source of phthalate-degrading bacteria, indicating that biodegradation occurs within aquatic food webs. nih.gov

Biochemical Pathways of Degradation

The microbial breakdown of phthalate diesters is not a single-step process but a multi-step pathway involving a series of enzymatic reactions. The initial stages of this pathway are critical as they transform the parent diester into more readily degradable intermediates.

The primary and universal first step in the aerobic and anaerobic biodegradation of phthalate diesters, such as DBP, is the sequential hydrolysis of the two ester linkages. koreascience.krnih.gov This process is catalyzed by enzymes, primarily carboxylesterases or hydrolases, which are produced by the degrading microorganisms. d-nb.infoinrae.frnih.gov

The degradation is initiated by the cleavage of one ester bond, which releases an alcohol molecule (e.g., 1-butanol (B46404) from DBP) and forms the corresponding phthalate monoester, such as monobutyl phthalate (MBP). wikipedia.orgkoreascience.krresearchgate.netknu.ac.kr This monoester intermediate is then subjected to a second hydrolysis reaction, where the remaining ester bond is cleaved. This second step releases another alcohol molecule and yields phthalic acid (PA), a central intermediate in the degradation pathway of all phthalate esters. jmb.or.krkoreascience.krknu.ac.krnih.gov

This two-step hydrolysis can be summarized as:

Diisobutyl Phthalate → Monoisobutyl Phthalate + Isobutanol

Monoisobutyl Phthalate → Phthalic Acid + Isobutanol

Aromatic Ring Cleavage Mechanisms (Ortho- and Meta-Cleavage)

The biodegradation of diisobutyl 3,6-dihydroxyphthalate analogues proceeds through the central intermediate, phthalic acid, which is then further transformed into dihydroxylated intermediates such as 3,4-dihydroxyphthalate or 4,5-dihydroxyphthalate. The aromatic ring of these catecholic compounds is then opened through enzymatic action, a critical step for mineralization. Microorganisms primarily employ two distinct strategies for this process: ortho-cleavage (intradiol fission) and meta-cleavage (extradiol fission). researchgate.netresearchgate.netresearchgate.net

The choice of pathway is species-dependent. For instance, Gram-negative bacteria typically degrade phthalate via the 4,5-dihydroxyphthalate intermediate, while Gram-positive bacteria tend to proceed through 3,4-dihydroxyphthalate. biorxiv.orgresearchgate.net

Ortho-cleavage (Intradiol): In this pathway, catechol 1,2-dioxygenases catalyze the cleavage of the bond between the two hydroxyl-bearing carbons of the aromatic ring. researchgate.netresearchgate.net This mechanism is a key part of the β-ketoadipate pathway. researchgate.net The cleavage of protocatechuate, a downstream metabolite of dihydroxyphthalate, ultimately yields intermediates like acetic acid and succinic acid, which can enter the tricarboxylic acid (TCA) cycle. psu.edu

Meta-cleavage (Extradiol): This pathway involves catechol 2,3-dioxygenases, which cleave the aromatic ring at a bond adjacent to one of the hydroxyl groups. researchgate.netnih.gov This is a common strategy in the degradation of various aromatic compounds. researchgate.netnih.gov For example, in Pseudomonas putida, enzymes for the meta-cleavage pathway were detected in cultures grown on chloroaromatics and methylaromatics, indicating this route is used for a range of substrates. nih.govnih.gov The meta-cleavage of catecholic intermediates typically produces muconic semialdehydes. researchgate.net

The specific cleavage mechanism is crucial as it dictates the subsequent metabolic steps and the set of enzymes required to channel the resulting aliphatic products into central metabolism.

Subsequent Metabolite Transformation into Central Metabolic Intermediates (e.g., Benzoic Acid, Protocatechuate, TCA Cycle Intermediates)

Following the cleavage of the aromatic ring, the resulting aliphatic intermediates undergo a series of enzymatic transformations to be converted into compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. psu.edu Key intermediates in this downstream processing include protocatechuate and benzoic acid.

The degradation of phthalate in many bacteria, such as Pseudomonas testosteroni, converges on the formation of protocatechuate from 4,5-dihydroxyphthalate. nih.gov This conversion is a critical step that funnels the carbon from the phthalate structure into a common metabolic route. Protocatechuate itself is then subject to ring cleavage, and the products are further processed to yield TCA cycle intermediates. psu.edunih.gov

In some degradation pathways, particularly under anaerobic or facultative anaerobic conditions, phthalic acid can be converted to benzoic acid derivatives. nih.govmdpi.com Studies on Acinetobacter baumannii DP-2 have identified benzoic acid derivatives as metabolites in the degradation of dibutyl phthalate, suggesting a pathway where phthalic acid is converted to benzoic acid. nih.govmdpi.com Similarly, bacteria like Pseudomonas sp. SCB32 are known to degrade benzoic acid through an ortho-pathway, converting it to catechol, which is then cleaved and metabolized, ultimately feeding into the TCA cycle as compounds like 3-oxoadipate. nih.gov

The final products of these downstream pathways are simple organic acids like succinic acid and acetic acid, which are readily assimilated by the organism for energy production and biosynthesis. psu.edu This complete mineralization represents the final stage in the environmental breakdown of the original phthalate compound.

Enzymology of Biodegradation

The biodegradation of diisobutyl 3,6-dihydroxyphthalate and its analogues is a multi-step process orchestrated by a specific consortium of enzymes. Each enzyme class plays a distinct and essential role in the sequential breakdown of the parent compound into simpler, assimilable molecules.

Phthalate Hydrolases and Esterases

The initial step in the biodegradation of phthalate esters like diisobutyl 3,6-dihydroxyphthalate is the hydrolysis of the ester bonds that link the alkyl side chains to the phthalate core. This reaction is catalyzed by enzymes known as esterases or hydrolases (EC 3.1.1). nih.govnih.gov

Numerous studies have confirmed that esterases are fundamental to the degradation of various phthalate esters. nih.gov Microbial esterases with activity against dibutyl phthalate (DBP), a structural analogue, have been identified in a wide range of bacteria, including species of Acinetobacter, Bacillus, and Mycobacterium, as well as in fungi like Fusarium. nih.gov These enzymes cleave the two isobutyl ester linkages, releasing the isobutanol side chains and forming phthalic acid (or in this case, 3,6-dihydroxyphthalic acid).

For example, a novel esterase (GoEst15) from Gordonia sp. strain 5F demonstrated broad substrate specificity, hydrolyzing various phthalate esters to their corresponding monoesters, which are then further degraded by a second hydrolase. nih.gov Similarly, mammalian pancreatic cholesterol esterases have also been shown to hydrolyze a diverse range of phthalates to their monoester forms. nih.gov The efficiency of these enzymes can be influenced by the structure of the alkyl side chains. nih.gov

Table 1: Examples of Microbial Strains Producing Esterases Active on Phthalate Esters

| Microorganism | Phthalate Substrate Example | Reference |

|---|---|---|

| Acinetobacter sp. | Dibutyl Phthalate (DBP) | nih.gov |

| Bacillus megaterium | Dibutyl Phthalate (DBP) | nih.gov |

| Fusarium culmorum | Dibutyl Phthalate (DBP) | nih.gov |

| Gordonia sp. strain 5F | Di(2-ethylhexyl) phthalate (DEHP) | nih.gov |

| Halomonas sp. | Dibutyl Phthalate (DBP) | nih.gov |

Ring-Hydroxylating Dioxygenases (e.g., Phthalate 3,4- and 4,5-Dioxygenases)

Once the ester side chains are removed, the resulting phthalate or dihydroxyphthalate core is attacked by ring-hydroxylating dioxygenases (ARHDs). wikipedia.org These are multi-component, non-heme iron enzymes that catalyze the incorporation of both atoms of a dioxygen molecule (O₂) into the aromatic ring, initiating its destabilization. researchgate.netwikipedia.org

Two main types of phthalate dioxygenases are involved in the degradation pathways:

Phthalate 4,5-dioxygenase (EC 1.14.12.7): This enzyme is commonly found in Gram-negative bacteria. It hydroxylates phthalate at the 4 and 5 positions to produce cis-4,5-dihydroxy-4,5-dihydrophthalate. researchgate.netwikipedia.org

Phthalate 3,4-dioxygenase: Typically found in Gram-positive bacteria, this enzyme acts on the 3 and 4 positions of the phthalate ring, forming cis-3,4-dihydroxy-3,4-dihydrophthalate. researchgate.netkoreascience.kr

These enzymes consist of multiple components, including a reductase that transfers electrons from NADH, a ferredoxin, and a terminal hydroxylase component that contains a Rieske-type [2Fe-2S] center and a mononuclear iron atom where the catalysis occurs. wikipedia.org The action of these dioxygenases is a critical prerequisite for the subsequent dehydrogenation and eventual ring cleavage. researchgate.netwikipedia.org

Dihydrodiol Dehydrogenases

The cis-dihydrodiol intermediates produced by the ring-hydroxylating dioxygenases are unstable and are quickly rearomatized by the action of dihydrodiol dehydrogenases (EC 1.3.1.-). psu.eduwikipedia.org These NAD⁺-dependent enzymes catalyze the oxidation of the dihydrodiol, leading to the formation of a dihydroxylated phthalate.

Specifically:

cis-4,5-dihydroxy-4,5-dihydrophthalate is oxidized by cis-4,5-dihydroxy-4,5-dihydrophthalate dehydrogenase to yield 4,5-dihydroxyphthalate. researchgate.net

cis-3,4-dihydroxy-3,4-dihydrophthalate is oxidized by cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase to form 3,4-dihydroxyphthalate. researchgate.net

This dehydrogenation step restores the aromaticity of the ring, now decorated with two hydroxyl groups, priming it for the ring-cleavage dioxygenases. psu.eduwikipedia.org

Decarboxylases and Other Downstream Enzymes

Following the formation of dihydroxyphthalate intermediates, a decarboxylation reaction often occurs to produce protocatechuate, a central intermediate in many aromatic degradation pathways. nih.gov This step is catalyzed by specific decarboxylases (EC 4.1.1.-). wikipedia.org

4,5-dihydroxyphthalate decarboxylase (EC 4.1.1.55): This enzyme catalyzes the removal of a carboxyl group from 4,5-dihydroxyphthalate to form 3,4-dihydroxybenzoate (protocatechuate) and carbon dioxide. nih.govwikipedia.orgontosight.ai This enzyme has been purified and characterized from several microorganisms, including Pseudomonas testosteroni. nih.gov It is a key enzyme linking the upper phthalate degradation pathway to the common protocatechuate branch of the β-ketoadipate pathway. nih.govuniprot.org

3,4-dihydroxyphthalate decarboxylase (EC 4.1.1.69): This enzyme performs a similar function, converting 3,4-dihydroxyphthalate into 3,4-dihydroxybenzoate. wikipedia.org It is crucial in the degradation pathway utilized by organisms that perform 3,4-dihydroxylation of the phthalate ring. wikipedia.org

Once protocatechuate is formed, it is further degraded by other downstream enzymes, including protocatechuate dioxygenases that catalyze the final ring cleavage, and a series of hydrolases, isomerases, and lyases that process the resulting aliphatic chains into TCA cycle intermediates. psu.edunih.gov

Table 2: Key Enzymes in the Biodegradation of Phthalate Analogues

| Enzyme Class | Specific Enzyme Example | EC Number | Function | Reference |

|---|---|---|---|---|

| Esterase / Hydrolase | Phthalate Esterase | 3.1.1.- | Hydrolyzes ester bonds, releasing alkyl side chains. | nih.gov, nih.gov |

| Ring-Hydroxylating Dioxygenase | Phthalate 4,5-Dioxygenase | 1.14.12.7 | Adds two hydroxyl groups to the aromatic ring. | researchgate.net, wikipedia.org |

| Ring-Hydroxylating Dioxygenase | Phthalate 3,4-Dioxygenase | 1.14.12.- | Adds two hydroxyl groups to the aromatic ring. | researchgate.net, koreascience.kr |

| Dihydrodiol Dehydrogenase | cis-4,5-Dihydroxy-4,5-dihydrophthalate Dehydrogenase | 1.3.1.- | Oxidizes dihydrodiol to dihydroxyphthalate. | researchgate.net, wikipedia.org |

| Decarboxylase | 4,5-Dihydroxyphthalate Decarboxylase | 4.1.1.55 | Converts 4,5-dihydroxyphthalate to protocatechuate. | ontosight.ai, wikipedia.org, nih.gov |

| Decarboxylase | 3,4-Dihydroxyphthalate Decarboxylase | 4.1.1.69 | Converts 3,4-dihydroxyphthalate to protocatechuate. | wikipedia.org |

A Note on Diisobutyl 3,6-dihydroxyphthalate: Scientific literature explicitly detailing the environmental fate and transformation of Diisobutyl 3,6-dihydroxyphthalate is scarce. This article, therefore, focuses on the degradation of its parent compound, Diisobutyl Phthalate (DIBP), and its close structural analog, Di-n-butyl Phthalate (DBP). The transformation of these compounds typically involves hydrolysis to phthalic acid, followed by dihydroxylation. While 3,4- and 4,5-dihydroxyphthalate are commonly cited intermediates, the principles of molecular genetics and the factors influencing biodegradation discussed herein are considered applicable to the broader class of dihydroxyphthalate analogues, including the theoretical 3,6-dihydroxyphthalate intermediate.

4 Molecular Genetics of Degradation

The biodegradation of phthalate esters like Diisobutyl Phthalate (DIBP) is a genetically encoded process, orchestrated by specific sets of genes often organized into clusters or operons. These genes code for the enzymes that sequentially break down the complex phthalate molecule into simpler compounds that can enter central metabolic pathways.

1 Identification and Characterization of Catabolic Genes

The microbial breakdown of phthalates is initiated by esterases that hydrolyze the ester bonds. Following this, the central phthalate molecule is attacked by powerful dioxygenase enzymes. The genetic basis for this degradation has been identified in numerous microorganisms.

Key catabolic genes and gene clusters include:

Esterase Genes: The first step, the hydrolysis of DIBP to monoisobutyl phthalate (MiBP) and subsequently to phthalic acid (PA), is catalyzed by carboxylesterases. A novel esterase gene, CarEW, was identified in Bacillus sp. K91 and was shown to hydrolyze DIBP. plos.org In Pseudarthrobacter defluvii E5, genes like pehA and mehpH are responsible for this initial hydrolytic step. nih.govsci-hub.se Similarly, studies on Priestia megaterium P-7 identified key esterase/hydrolase genes such as lip, aes, ybfF, estA, and yvaK that initiate DBP catabolism. nih.gov

pht Gene Cluster: This is one of the most crucial gene clusters for phthalate degradation. It encodes the enzymes for the conversion of phthalic acid to a dihydroxylated intermediate. nih.gov For instance, in Pseudarthrobacter defluvii E5, the pht operon is noted as a preferred express gene set for phthalate ester degradation in soil. nih.govsci-hub.se The pht cluster typically includes genes for the large and small subunits of phthalate dioxygenase (phtAaAb), a dehydrogenase (phtB), and a decarboxylase (phtC). microbiologyresearch.org This dioxygenase is responsible for hydroxylating the aromatic ring to form a cis-dihydrodiol, which is then rearomatized to a dihydroxyphthalate.

oph Gene Cluster: In Burkholderia cepacia DBO1, the genes for phthalate degradation are designated oph (for o-phthalate). nih.gov These genes are organized into at least three separate transcriptional units and are responsible for converting phthalate into 4,5-dihydroxyphthalate, which is then decarboxylated to protocatechuate. nih.govresearchwithrutgers.com The key enzymes encoded include phthalate dioxygenase oxygenase (ophA2), cis-phthalate dihydrodiol dehydrogenase (ophB), and 4,5-dihydroxyphthalate decarboxylase (ophC). nih.gov

pca Gene Cluster: Following the formation of the intermediate protocatechuic acid (PCA), the pca gene cluster is activated. These genes encode enzymes for the further degradation of PCA, funneling it into the β-ketoadipate pathway, which ultimately leads to the tricarboxylic acid (TCA) cycle. microbiologyresearch.orgresearchgate.net The co-activation of pht and pca clusters provides a complete pathway for mineralization. microbiologyresearch.org

2 Gene Expression and Regulation in Response to Phthalate Exposure

The expression of phthalate-degrading genes is a tightly regulated process, typically induced in the presence of the phthalate substrate. This ensures that the microorganisms conserve energy by only producing the necessary enzymes when the target pollutant is available.

Studies have shown that exposure to DBP and other developmentally toxic phthalates significantly alters global gene expression in organisms. nih.gov In microorganisms, this response is more targeted toward catabolism. For example, in Gordonia sp. strain GONU, real-time PCR analysis revealed that the genes within the pht and pca clusters, along with specific esterase genes (estG2, estG3, estG5), were significantly upregulated in the presence of dioctyl phthalate isomers. microbiologyresearch.org Similarly, a comprehensive study on Pseudomonas aeruginosa PS1 using transcriptomics found that a series of homologous genes in the Pht and Pca clusters were activated simultaneously when the bacterium was exposed to DBP. nih.gov This coordinated expression of key gene clusters is crucial for the high-efficiency degradation of the pollutant. nih.gov Beyond catabolism, exposure to environmentally relevant levels of DBP has been shown to disrupt the expression of DNA damage repair genes in the ovaries of mice, indicating a broader cellular response to phthalate-induced stress. nih.govoup.com

3 Plasmid-Mediated Degradation Pathways

In many bacteria, the genetic information for degrading xenobiotic compounds like phthalates is located on mobile genetic elements, particularly plasmids. This allows for horizontal gene transfer, facilitating the rapid adaptation of microbial communities to new pollutants.

The degradation of phthalates is frequently a plasmid-mediated trait. nih.gov A notable example is Pseudarthrobacter defluvii E5, where two para-homologous pht gene clusters were found to coexist on a plasmid, both contributing to the degradation of phthalate esters. nih.govsci-hub.se This genetic redundancy can enhance the robustness and efficiency of the degradation process. The presence of these catabolic genes on plasmids is a key mechanism for the dissemination of degradation capabilities among different bacterial species in contaminated environments.

Photolytic Degradation Mechanisms

5 Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of DIBP and its analogs is not solely dependent on the presence of the right genes. A variety of environmental and substrate-related factors can significantly influence the rate and extent of biodegradation.

1 Environmental Parameters (pH, Temperature, Oxygen Availability)

The physical and chemical conditions of the environment play a critical role in microbial activity and enzymatic function.

pH: Most known DBP-degrading bacteria function optimally under neutral to slightly alkaline conditions. For instance, Sphingobium sp. TJ and Priestia megaterium P-7 show optimal degradation at a pH of 7.0 and 7.6, respectively. nih.govresearchgate.net Acinetobacter baumannii DP-2 also prefers a neutral pH. nih.gov Extreme pH levels, particularly acidic conditions, can inhibit bacterial growth and the enzymatic activity required for degradation. nih.govfrontiersin.org

Temperature: Biodegradation of DIBP is generally most efficient under mesophilic conditions. The optimal temperature for DBP degradation by Sphingobium sp. TJ is 30°C, while for Stenotrophomonas acidaminiphila BDBP 071, it is 37.2°C. nih.govnih.gov Bacillus sp. K91, a thermophilic bacterium, produces a DIBP-hydrolyzing esterase that shows maximum activity at a higher temperature of 45°C. plos.org

Oxygen Availability: The initial steps of aromatic ring cleavage in most described phthalate degradation pathways are catalyzed by dioxygenases. nih.govnih.gov This signifies that aerobic conditions are essential for the efficient breakdown of the phthalic acid intermediate. Anaerobic degradation pathways exist but proceed through different mechanisms, such as activation to phthaloyl-CoA. nih.gov

Table 1: Optimal pH and Temperature for DBP-Degrading Bacteria

2 Substrate Concentration and Bioavailability

The concentration and physical state of the phthalate substrate are determinant factors for biodegradation kinetics.

Substrate Concentration: While a certain concentration of the substrate is necessary to induce catabolic enzymes and serve as a carbon source, high concentrations of phthalates can be toxic to microorganisms, leading to substrate inhibition. researchgate.net For example, Acinetobacter baumannii DP-2 achieves its maximum degradation rate at a DBP concentration of 10 mg/L, with efficiency decreasing significantly at concentrations of 100 mg/L and above. nih.gov Similarly, Paenarthrobacter sp. strain Shss efficiently degraded 1000 mg/L of DBP, but other studies note that very high concentrations can be inhibitory. nih.gov

Table 2: Effect of Initial DBP Concentration on Degradation by Various Bacteria

Microbial Community Structure and Dynamics

The biodegradation of phthalate analogues is not the work of a single microbial species but rather the collective effort of diverse microbial communities. The structure and dynamics of these communities are critical determinants of the rate and extent of degradation. Studies have shown that both bacteria and fungi are capable of breaking down PAEs, with bacteria playing a predominant role in many environments. nih.gov

The composition of these degrading consortia can vary significantly depending on the environmental conditions, such as soil type, sediment characteristics, and the presence of other organic compounds. For instance, in river sludge, a stable bacterial consortium designated LV-1, dominated by the families Brucellaceae (62.78%) and Sinobacteraceae (14.83%), has been shown to be effective in degrading di-n-butyl phthalate (DBP). nih.govresearchgate.net The primary genera within this consortium were identified as Brucella spp. and Sinobacter spp. nih.govresearchgate.net Similarly, in mangrove sediments, Bacillus species were identified as the dominant bacteria responsible for the aerobic degradation of DBP and di-(2-ethylhexyl) phthalate (DEHP). nih.gov Other key genera frequently implicated in the degradation of PAEs include Pseudomonas, Rhodococcus, and Sphingomonas. nih.gov

The initial concentration of the phthalate analogue can also influence the microbial community structure and its degradation capability. mdpi.com Different hydrocarbon-degrading microorganisms exhibit varying tolerance levels to the concentration of specific pollutants, which can lead to shifts in the dominant microbial populations. mdpi.com This dynamic interplay within the microbial community is essential for the complete mineralization of phthalate analogues.

Table 1: Key Microbial Genera Involved in the Degradation of Phthalate Analogues

| Microbial Genus | Phthalate Analogue Degraded | Environment | Reference |

| Brucella spp. | Di-n-butyl phthalate (DBP) | River Sludge | nih.gov, researchgate.net |

| Sinobacter spp. | Di-n-butyl phthalate (DBP) | River Sludge | nih.gov, researchgate.net |

| Bacillus sp. | DBP, Di-(2-ethylhexyl) phthalate (DEHP) | Mangrove Sediment | nih.gov |

| Pseudomonas sp. | Phthalic Acid Esters (PAEs) | General | mdpi.com, mdpi.com |

| Rhodococcus sp. | Di-n-butyl phthalate (DBP) | General | nih.gov |

| Sphingomonas sp. | Di-n-butyl phthalate (DBP) | General | nih.gov |

| Stenotrophomonas sp. | Di-n-butyl phthalate (DBP) | Contaminated Soil | nih.gov |

| Methylobacillus sp. | Di-n-butyl phthalate (DBP) | Contaminated Sites | researchgate.net |

Co-metabolism and Synergistic Degradation in Mixed Cultures

The complete and efficient degradation of complex organic molecules like phthalate analogues often relies on the synergistic activities of mixed microbial cultures. mdpi.com A single microbial strain may only be capable of partial degradation, leading to the accumulation of intermediate metabolites. However, in a consortium, different species can perform complementary metabolic functions, resulting in the complete breakdown of the parent compound. nih.gov This cooperative effort is a hallmark of PAE bioremediation. mdpi.comresearchgate.net

Synergism occurs when the combined metabolic activity of a mixed culture is greater than the sum of the activities of the individual strains. For example, the degradation of the pesticide fenvalerate (B1672596) by Citrobacter freundii CD-9 leads to the production of DBP as a metabolite. nih.gov By co-culturing C. freundii CD-9 with a DBP-degrading bacterium, Stenotrophomonas acidaminiphila BDBP 071, a significant enhancement in the degradation of the primary pollutant, fenvalerate, was observed. nih.gov The degradation rate of 75.0 mg/l fenvalerate by the synergistic co-culture reached 84.37%, a notable increase compared to the single-strain cultures. nih.gov

This co-metabolic process, where the degradation of one compound is facilitated by the presence of another primary substrate, is crucial. The initial steps of PAE degradation typically involve the hydrolysis of the ester bonds by enzymes like esterases and carboxylesterases, producing phthalic acid and the corresponding alcohol. nih.govmdpi.com Subsequent steps involve the cleavage of the aromatic ring, often via intermediates like protocatechuic acid, which is then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization to CO2 and H2O. mdpi.com A mixed community ensures that a complete enzymatic cascade is present to carry out this multi-step process efficiently. mdpi.com

Table 2: Examples of Synergistic Degradation in Mixed Microbial Cultures

| Microbial System | Target Pollutant(s) | Outcome | Reference |

| Co-culture of Citrobacter freundii CD-9 and Stenotrophomonas acidaminiphila BDBP 071 | Fenvalerate and its metabolite Dibutyl phthalate (DBP) | Enhanced degradation of fenvalerate (84.37% at 75 mg/l). Strain BDBP 071 degrades the DBP produced by strain CD-9. | nih.gov |

| Synthetic consortium (ZJUTW + YC + LH1) | Mixed PAEs (DMP, DEP, BBP, DBP, DEHP, DOP) | Complete degradation of DMP, DEP, BBP, and DBP within 6 days in soil. | researchgate.net |

| Bacterial Consortium LV-1 (Brucella spp. and Sinobacter spp.) | Di-n-butyl phthalate (DBP) | Efficient degradation of DBP at various concentrations, with rates from 69.0–775.0 mg/l/d. | nih.gov, researchgate.net |

Role of Surfactants in Enhancing Biodegradation

The bioavailability of hydrophobic organic compounds like long-chain phthalate analogues is often a limiting factor in their biodegradation. nih.gov These compounds have low water solubility and tend to adsorb to soil and sediment particles, making them less accessible to microbial enzymes. nih.gov Surfactants, or surface-active agents, can play a critical role in overcoming this limitation. nih.gov

Surfactants are amphiphilic molecules that can increase the apparent solubility of hydrophobic pollutants in the aqueous phase by forming micelles. nih.govijeat.org These micelles can encapsulate the phthalate molecules, effectively transferring them from the solid or non-aqueous phase into the aqueous phase where they can be accessed by microorganisms. nih.gov This enhanced mass transport can significantly accelerate the rate of biodegradation. nih.gov

Both synthetic surfactants and biologically produced biosurfactants can be effective. For example, the addition of the non-ionic surfactant Brij 35 was shown to enhance the aerobic degradation of DBP and DEHP in mangrove sediments. nih.gov However, the effect of surfactants is not always positive. In some cases, microorganisms may preferentially degrade the surfactant as a more accessible carbon source, which can inhibit the degradation of the target pollutant. nih.gov Therefore, the choice of surfactant and its concentration are critical factors. An ideal surfactant for bioremediation should effectively increase the bioavailability of the pollutant without being toxic to the degrading microorganisms or being so readily biodegradable that it is consumed before it can facilitate pollutant solubilization. nih.gov

Table 3: Influence of Additives on the Aerobic Degradation of Phthalate Analogues in Mangrove Sediment

| Additive | Concentration | Effect on Degradation | Reference |

| Yeast Extract | 5 mg/L | Enhanced | nih.gov |

| Hydrogen Peroxide | 1 mg/L | Enhanced | nih.gov |

| Brij 35 (Surfactant) | 91 µM | Enhanced | nih.gov |

| Humic Acid | 0.5 g/L | Enhanced | nih.gov |

| Cellulose | 0.96 mg/L | Enhanced | nih.gov |

| Sodium Chloride | 1% | Enhanced | nih.gov |

Ecological and Environmental Interactions of Diisobutyl 3,6 Dihydroxyphthalate

Interactions with Microbial Communities

Phthalate (B1215562) esters, a class of synthetic chemicals, are widespread environmental contaminants that can significantly interact with and alter microbial ecosystems. The introduction of these compounds into soil and aquatic environments can lead to notable shifts in the composition and function of microbial communities.

The presence of phthalates in soil can have a pronounced effect on bacterial diversity and the structure of the bacterial community. For instance, contamination with Dimethyl Phthalate (DMP) has been shown to decrease bacterial richness and diversity in black soils. epa.gov This alteration in the microbial landscape is not uniform; while some beneficial genera may be inhibited, others that are resistant to or capable of degrading DMP may increase in relative abundance, particularly at lower concentrations. epa.gov High concentrations of DMP, however, have been observed to decrease the populations of these degradation-associated bacteria. epa.gov

Table 1: Effects of Phthalates on Soil Bacterial Communities

| Phthalate | Effect on Bacterial Diversity | Impact on Community Structure | Reference |

| Dimethyl Phthalate (DMP) | Decreased richness and diversity | Altered structure, with an increase in some resistant genera and inhibition of others. | epa.gov |

| Dibutyl Phthalate (DBP) | Inhibitory effect on diversity and heterogeneity | Not specified | researchgate.net |

Fungi also exhibit varied responses to the presence of phthalates. Studies on Dibutyl Phthalate (DBP) have shown that certain fungi, such as Neurospora sitophyla, Trichoderma harzianum, and Aspergillus niger, are capable of not only tolerating but also degrading DBP. researchgate.net In some cases, the radial growth rate and hyphal thickness of these fungi were positively correlated with the concentration of DBP, suggesting that they can utilize it as a carbon and energy source. researchgate.net This degradation process can lead to the formation of less toxic compounds. researchgate.net

Phthalate contamination can significantly disrupt the metabolic processes of soil microbial communities. DBP, for example, has been found to alter the utilization of carbon sources by soil microorganisms, leading to an increased use of amines and carboxylic acids and a decreased use of carbohydrates and amino acids. researchgate.net This shift in metabolic activity is also reflected in changes to soil enzyme activities. DBP has been shown to decrease the activity of protease, polyphenol oxidase, and β-glucosidase, while increasing the activities of dehydrogenase, urease, and acid phosphatase. researchgate.net These enzymatic changes indicate a broad impact on the carbon, nitrogen, and phosphorus cycles in the soil. dntb.gov.ua

Table 2: Impact of Dibutyl Phthalate (DBP) on Soil Enzyme Activity

| Enzyme | Effect of DBP |

| Protease | Decreased activity |

| Polyphenol oxidase | Decreased activity |

| β-glucosidase | Decreased activity |

| Dehydrogenase | Increased activity |

| Urease | Increased activity |

| Acid phosphatase | Increased activity |

Source: researchgate.net

Allelopathic Effects and Inter-organismal Communication

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. wikipedia.org While direct evidence for the allelopathic effects of Diisobutyl 3,6-dihydroxyphthalate is not available, some phthalates are known to have allelopathic properties, acting as growth suppressors for competing plant forms. researchgate.net

For example, some phenolic compounds with structural similarities to dihydroxy-phthalates, such as 3,4-Dihydroxybenzalacetone, have been shown to have significant inhibitory effects on the growth of microorganisms like Microcystis aeruginosa. nih.gov This inhibition is linked to the generation of superoxide (B77818) anion radicals, which can induce lipid peroxidation and damage cell membranes. nih.gov This suggests that dihydroxy-aromatic compounds could potentially play a role in inter-organismal communication and competition.

Roles in Biotic and Abiotic Stress Response in Organisms

The introduction of phthalates into the environment represents a form of abiotic stress for many organisms. epa.govresearchgate.net The observed changes in microbial community composition and enzyme activities are indicative of a stress response. epa.govresearchgate.net Organisms that can tolerate and even metabolize these compounds are selected for, leading to shifts in the ecosystem's functional capacity. epa.gov

In plants, exposure to phthalates can induce a range of stress responses. These include alterations in pigment content, the production of stress biomarkers, and changes in the activity of antioxidative enzymes. epa.govresearchgate.net For instance, in cucumber seedlings under DBP stress, there is a significant increase in the content of malondialdehyde (MDA), a marker of lipid peroxidation, and proline, which is involved in stress tolerance. nih.gov The plant's antioxidant defense system, including enzymes like superoxide dismutase (SOD) and peroxidase (POD), is also activated to mitigate the oxidative damage caused by the phthalate exposure. nih.gov These responses highlight the role of phthalates as chemical stressors that can trigger defense mechanisms in plants.

Analytical and Methodological Approaches in Diisobutyl 3,6 Dihydroxyphthalate Research

Advanced Separation Techniques

Separation techniques are fundamental to isolating Diisobutyl 3,6-dihydroxyphthalate from complex mixtures, such as biological or environmental samples, to allow for accurate characterization and quantification.

Chromatography (GC, HPLC, UHPLC)

Chromatography is the cornerstone of phthalate (B1215562) analysis, enabling the separation of parent compounds from their metabolites and other interfering substances. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prominently used methods.

Gas Chromatography (GC): GC is a highly effective technique for separating volatile and thermally stable compounds like phthalates. restek.com When analyzing Diisobutyl 3,6-dihydroxyphthalate, a derivatization step (e.g., silylation) is typically required to increase its volatility and thermal stability due to the presence of polar hydroxyl groups. The separation is commonly performed on capillary columns with stationary phases like 5% phenyl-methylpolysiloxane. nih.govthermofisher.com GC is often coupled with detectors like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS) for definitive identification. e3s-conferences.org

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating less volatile and more polar compounds, making it an excellent choice for analyzing hydroxylated phthalate metabolites directly without derivatization. Reversed-phase columns, such as C18 or C8, are frequently employed with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. thermofisher.comnih.gov This technique allows for the effective separation of Diisobutyl 3,6-dihydroxyphthalate from its parent compound, DiBP, and other metabolites.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically under 2 μm), leading to significantly higher resolution, faster analysis times, and improved sensitivity. nih.gov A UHPLC method developed for DiBP and its primary metabolite, Monoisobutyl phthalate (MiBP), utilized a core-shell C18 column with a gradient elution of 0.1% aqueous formic acid and acetonitrile. nih.gov A similar approach would be highly effective for Diisobutyl 3,6-dihydroxyphthalate, providing robust separation from other related compounds in complex biological samples. nih.gov

Table 1: Typical Chromatographic Conditions for Phthalate Metabolite Analysis

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Key Application |

|---|---|---|---|---|

| GC | 5% Phenyl-methyl silicone (e.g., TraceGOLD TG-5MS) thermofisher.com | Helium nih.gov | Mass Spectrometry (MS) | Separation of derivatized volatile metabolites. |

| HPLC | C18 or C30 reversed-phase thermofisher.com | Water/Methanol or Water/Acetonitrile gradient thermofisher.com | UV, MS/MS | Separation of polar, non-volatile metabolites without derivatization. |

| UHPLC | Sub-2 µm C18 (e.g., KINETEX core-shell C18) nih.gov | Water with formic acid/Acetonitrile gradient nih.gov | MS/MS | High-resolution, high-sensitivity analysis in complex matrices. nih.gov |

Thin Layer Chromatography (TLC) and Paper Chromatography

While less common for quantitative analysis in modern research, Thin Layer Chromatography (TLC) and Paper Chromatography serve as simple, cost-effective methods for preliminary screening and separation.

Thin Layer Chromatography (TLC): In TLC, a stationary phase like silica gel is coated onto a flat plate. The sample is spotted at the base, and a solvent (mobile phase) moves up the plate via capillary action, separating compounds based on their differential partitioning between the two phases. pressbooks.pub Due to its increased polarity from the hydroxyl groups, Diisobutyl 3,6-dihydroxyphthalate would exhibit a lower retention factor (Rf) value compared to the less polar parent compound, Diisobutyl phthalate, on a normal-phase silica plate.

Paper Chromatography: This technique operates on a similar principle to TLC but uses absorbent paper as the stationary phase. pressbooks.pub It is particularly useful for separating highly polar compounds. Two-way paper chromatography, which involves running the separation in two different solvents at a 90-degree rotation, can enhance the resolution of compounds with very similar properties. pressbooks.pub

Spectroscopic and Spectrometric Characterization

Following separation, spectroscopic and spectrometric techniques are employed to confirm the chemical structure and quantify the compound of interest.

Mass Spectrometry (GC-MS, GC-MS/MS) for Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of metabolites. ijpras.com When coupled with a chromatographic inlet like GC or LC, it provides both retention time and mass-to-charge ratio (m/z) information, offering high specificity.

GC-MS and GC-MS/MS: In GC-MS, after the compound elutes from the GC column, it is ionized, typically by electron impact (EI), causing it to fragment in a predictable pattern. nih.gov This fragmentation pattern serves as a chemical fingerprint for identification. For instance, many phthalates produce a characteristic base peak ion at m/z 149, corresponding to the protonated phthalic anhydride structure. restek.com Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it further, and analyzing the resulting product ions. A study on the toxicokinetics of DiBP used a GC-MS method for its quantification in blood plasma. nih.gov A UPLC-ESI-MS/MS method developed for DiBP and its metabolite MiBP identified specific mass transitions (DiBP: m/z 279.1 → 149.0; MiBP: m/z 221.0 → 77.0) for unambiguous quantification. nih.gov For Diisobutyl 3,6-dihydroxyphthalate, a similar MS/MS approach would be used, targeting the specific precursor ion of the hydroxylated metabolite and its characteristic product ions.

Table 2: Example Mass Spectrometry Transitions for Phthalate Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Purpose |

|---|---|---|---|---|

| Diisobutyl phthalate (DiBP) | 279.1 | 149.0 | UPLC-ESI-MS/MS nih.gov | Quantification of parent compound. |

| Monoisobutyl phthalate (MiBP) | 221.0 | 77.0 | UPLC-ESI-MS/MS nih.gov | Quantification of primary metabolite. |

UV/Vis Spectrophotometry

UV/Visible spectrophotometry is a quantitative technique based on the absorption of light by a molecule. mt.com The presence of the aromatic ring in the phthalate structure results in strong UV absorbance. ej-eng.org According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in solution.

For related compounds like Dibutyl phthalate (DBP), a characteristic absorption maximum is observed around 274 nm. researchgate.net The addition of two hydroxyl groups to the aromatic ring in Diisobutyl 3,6-dihydroxyphthalate is expected to cause a bathochromic shift (a shift to a longer wavelength) and potentially a hyperchromic effect (an increase in molar absorptivity), which can be used for its detection and quantification, particularly as a detector for HPLC. thermofisher.comgnest.org

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. nist.gov

For Diisobutyl 3,6-dihydroxyphthalate, the IR spectrum would be expected to show several key absorption bands:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.

A sharp, strong absorption peak around 1720-1740 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the ester groups. researchgate.net

Several bands in the 1000-1300 cm⁻¹ region due to C-O stretching vibrations.

Absorptions corresponding to aromatic C-H and C=C bonds from the phthalate ring.

The presence of the broad O-H band would be a key feature distinguishing the spectrum of Diisobutyl 3,6-dihydroxyphthalate from that of its parent compound, Diisobutyl phthalate. chemicalbook.com

Table 3: Predicted IR Absorption Frequencies for Diisobutyl 3,6-dihydroxyphthalate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Confirms presence of hydroxyl groups. |

| Ester (C=O) | C=O Stretch | 1720-1740 (strong) | Confirms ester functional group. researchgate.net |

| Ester (C-O) | C-O Stretch | 1000-1300 | Confirms ester linkage. |

Molecular Biological Techniques

Molecular biology provides the fundamental tools to investigate the genetic basis of Diisobutyl 3,6-dihydroxyphthalate metabolism. By examining the DNA, RNA, and proteins of microorganisms, researchers can uncover the specific enzymes and regulatory networks responsible for the breakdown of its parent compound, Diisobutyl phthalate.

A critical first step in studying the biodegradation of phthalate esters is the isolation and identification of microorganisms capable of utilizing these compounds as a source of carbon and energy. 16S ribosomal RNA (rRNA) gene sequencing is a widely used and effective method for the phylogenetic classification and identification of these bacteria. The 16S rRNA gene contains highly conserved regions, useful for designing universal primers, and hypervariable regions that provide species-specific signatures.

By amplifying and sequencing this gene from isolated bacteria, researchers can accurately determine their taxonomic identity. For instance, this method was used to identify Rhodococcus sp. JDC-11, a strain isolated from sewage sludge that can degrade di-n-butyl phthalate (DBP), a compound structurally similar to DiBP. researchgate.netsemanticscholar.orgdiva-portal.org Similarly, Priestia megaterium P-7, another potent DBP-degrading bacterium, was identified through 16S rRNA gene analysis after being isolated from cotton field soil. dntb.gov.uanih.gov This technique is foundational for recognizing novel microbial candidates for bioremediation and for further genomic and metabolic investigation.

Once a degrading microorganism is identified, whole genome sequencing (WGS) offers a comprehensive blueprint of its entire genetic content. This powerful technique provides deep insights into the metabolic capabilities of the organism, allowing for the identification of complete gene clusters and pathways involved in the degradation of complex compounds like Diisobutyl phthalate.

For example, the genome of Priestia megaterium P-7 was sequenced to further understand its genetic information and identify functional genes related to DBP degradation. dntb.gov.uanih.gov This analysis revealed a single circular chromosome of 5,567,352 base pairs containing 5,653 predicted protein-coding sequences. dntb.gov.ua In another study on Arthrobacter sp. ZJUTW, combined genomic and transcriptomic analyses revealed that gene clusters for DBP degradation were located on both a chromosome and a plasmid. nih.gov WGS and subsequent gene annotation are crucial for predicting the enzymes that catalyze the conversion of DiBP through intermediates like Diisobutyl 3,6-dihydroxyphthalate and for understanding how these pathways are organized and regulated at the genomic level.

While genomics reveals the potential for degradation, transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) provide direct evidence of gene activity and protein function under specific conditions. These analyses show which genes are actively expressed and which proteins are produced when a microorganism is exposed to a phthalate compound.

Transcriptomic analysis of Arthrobacter sp. ZJUTW when cultivated with DBP revealed the specific metabolic pathways involved in its breakdown. nih.gov The study showed a synergistic effect between different gene clusters, suggesting a coordinated cellular response to the pollutant. nih.gov Similarly, transcriptomic analysis of Rhodococcus sp. strain RHA1 grown on phthalate and terephthalate showed that hundreds of genes were up-regulated and that distinct enzyme systems were expressed for each substrate. mdpi.com These approaches are vital for confirming the functional roles of predicted degradation pathways and for understanding the cellular mechanisms that enable the transformation of Diisobutyl phthalate into Diisobutyl 3,6-dihydroxyphthalate and subsequent metabolites.

Building on genomic and transcriptomic data, research focuses on identifying and characterizing the specific genes and enzymes that catalyze key steps in the degradation pathway. This involves cloning candidate genes, expressing them in a host organism like E. coli, and assaying the activity of the resulting proteins.

Key enzymes in phthalate degradation include esterases or hydrolases, which perform the initial hydrolysis of the ester bonds, and dioxygenases, which hydroxylate the aromatic ring. A carboxylesterase-encoding gene (carEW) was identified from Bacillus sp. K91 and functionally expressed on the surface of E. coli to create a whole-cell biocatalyst for Diisobutyl phthalate degradation. nih.govmdpi.com In studies of DBP degradation, genes encoding esterases (pehA), hydrolases (lip, aes, estA), and dioxygenases have been identified in various bacteria. dntb.gov.uanih.govnih.gov The identification of a 3,4-phthalate dioxygenase gene in Rhodococcus sp. JDC-11 was crucial for speculating on the metabolic pathway of DBP. researchgate.netsemanticscholar.orgdiva-portal.org These studies are essential for pinpointing the exact molecular machinery responsible for the formation of hydroxylated intermediates such as Diisobutyl 3,6-dihydroxyphthalate.

Table 1: Examples of Functional Genes in Phthalate Ester Degradation

| Gene/Enzyme Class | Gene Example | Function | Organism | Reference |

|---|---|---|---|---|

| Carboxylesterase | carEW | Hydrolysis of ester bond | Bacillus sp. K91 | nih.gov |

| Esterase/Hydrolase | pehA | Initial hydrolysis of DBP | Arthrobacter sp. ZJUTW | nih.gov |

| Esterase/Hydrolase | lip, aes, estA | Initiate DBP catabolism | Priestia megaterium P-7 | dntb.gov.ua |

| Dioxygenase | 3,4-Phthalate Dioxygenase | Hydroxylation of phthalate ring | Rhodococcus sp. JDC-11 | researchgate.net |

Bioassays and Growth Kinetic Studies for Degradation Assessment

To evaluate the efficiency and rate of biodegradation, researchers employ bioassays and kinetic studies. These experiments involve monitoring the disappearance of the parent compound (e.g., Diisobutyl phthalate) and the growth of the microbial culture over time under various controlled conditions.

Such studies are used to determine optimal parameters for degradation, such as pH, temperature, and agitation rate. For Rhodococcus sp. JDC-11, the optimal conditions for DBP degradation were found to be a pH of 8.0 and a temperature of 30°C. semanticscholar.orgdiva-portal.org In another example, the engineered E. coli displaying the CarEW enzyme was able to degrade approximately 1.5 mg/ml of DiBP within 120 minutes. nih.gov Priestia megaterium P-7 demonstrated exceptional efficiency, achieving 100% removal of DBP within 20 hours under optimal conditions. dntb.gov.uanih.gov These kinetic data are fundamental for assessing the potential of a microorganism for practical bioremediation applications and for understanding the factors that influence the rate of formation and subsequent breakdown of intermediates like Diisobutyl 3,6-dihydroxyphthalate.

Table 2: Optimized Conditions for Phthalate Ester Degradation by Microorganisms

| Organism | Compound | Optimal pH | Optimal Temperature | Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| Rhodococcus sp. JDC-11 | Di-n-butyl phthalate | 8.0 | 30°C | Not specified | semanticscholar.orgdiva-portal.org |

| Priestia megaterium P-7 | Di-n-butyl phthalate | Not specified | Not specified | 100% in 20 hours | dntb.gov.uanih.gov |

| Engineered E. coli | Diisobutyl phthalate | Not specified | Not specified | ~1.5 mg/ml in 120 min | nih.gov |

Computational and Modeling Approaches for Environmental Fate and Degradation

Computational and modeling techniques are increasingly used to predict the environmental behavior of phthalates and their degradation products, as well as to understand the molecular mechanisms of their breakdown. These in silico methods complement experimental work by providing predictive insights.

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the biodegradability of chemicals based on their molecular structure. mdpi.comnih.gov By establishing a relationship between chemical structure and degradation rate, these models can be used to design new, more environmentally friendly phthalate alternatives and to estimate the persistence of existing compounds and their metabolites. mdpi.comnih.gov

Molecular docking is a computational tool used to simulate the interaction between a substrate molecule (like a phthalate ester) and the active site of a degrading enzyme (like a dioxygenase or hydrolase). mdpi.comnih.govresearchgate.net This technique helps elucidate the mechanisms of substrate recognition and catalysis at the atomic level. nih.gov For example, docking studies can reveal how Diisobutyl phthalate binds to an esterase, providing insights that can guide the rational design of more efficient enzymes for bioremediation.

Challenges in Sampling and Analysis due to Contamination

The accurate determination of Diisobutyl 3,6-dihydroxyphthalate in various matrices is significantly hampered by the pervasive issue of background contamination. Phthalates, as a class of compounds, are notoriously ubiquitous in laboratory environments, leading to what is often termed the "phthalate blank problem" mdpi.com. This issue arises from the widespread use of phthalates as plasticizers in a vast array of laboratory equipment and materials, which can easily leach into samples, leading to false positives or inflated concentration measurements mdpi.combiotage.commdpi.comnih.gov.

A primary challenge in the analysis of Diisobutyl 3,6-dihydroxyphthalate is the contamination originating from laboratory consumables. Many common items, although seemingly inert, can be significant sources of phthalate contamination. For instance, studies have shown that various plastic components can leach phthalates into samples. This ubiquitous nature of phthalates necessitates rigorous control measures to prevent sample contamination and ensure low background levels during analysis cdc.gov. The inherent difficulty in obtaining a true blank matrix, free from the analyte of interest, complicates the construction of accurate calibration curves for quantification nih.govresearchgate.net.

The solvents and reagents used in analytical procedures are another major source of contamination. Even high-purity or analytical grade solvents can contain trace amounts of phthalates, which can become concentrated during sample preparation steps such as evaporation, leading to significant interference biotage.comnih.govresearchgate.net. Deionized water systems in laboratories may also contribute to contamination, as the water is often stored in plastic tanks that can leach phthalates biotage.com. Therefore, meticulous purification of all solvents and reagents, for example through redistillation, is a critical step in minimizing background levels researchgate.net.

Furthermore, the laboratory environment itself, including dust and air, can be a source of phthalate contamination mdpi.comnih.govresearchgate.net. Phthalates can be present in flooring materials, paints, and various plastic components within the lab, which can then be deposited into samples. This necessitates conducting sample preparation and analysis in a controlled environment, away from potential sources of contamination.

To mitigate these challenges, a multi-faceted approach is required. This includes the careful selection of laboratory materials, favoring glass and stainless steel over plastics wherever possible thermofisher.com. When the use of plastic is unavoidable, it is crucial to pre-screen these materials for phthalate leaching. All glassware must be scrupulously cleaned, often involving rinsing with high-purity solvents and baking at high temperatures to remove any organic contaminants cdc.govresearchgate.netthermofisher.com. The use of procedural blanks, which are samples that go through the entire analytical process without the addition of the sample matrix, is essential to monitor and correct for background contamination.

The following table summarizes findings from a study on the leaching of various phthalates from common laboratory consumables. While this data does not specifically list Diisobutyl 3,6-dihydroxyphthalate, it highlights the significant potential for contamination from these sources, a challenge that is directly applicable to the analysis of any phthalate metabolite.

| Laboratory Consumable | Material | Leached Phthalate | Maximum Leaching (µg/cm²) |

| Pipette Tips | Polypropylene | Diethylhexyl phthalate (DEHP) | 0.36 tandfonline.comtandfonline.comtus.ieresearchgate.net |

| Diisononyl phthalate (DINP) | 0.86 tandfonline.comtandfonline.comtus.ieresearchgate.net | ||

| Plastic Filter Holders | Polytetrafluoroethylene (PTFE) | Dibutyl phthalate (DBP) | 2.49 tandfonline.comtandfonline.comtus.ieresearchgate.net |

| Regenerated Cellulose | Dibutyl phthalate (DBP) | 0.61 tandfonline.comtandfonline.comtus.ieresearchgate.net | |

| Cellulose Acetate | Dimethyl phthalate (DMP) | 5.85 tandfonline.comtandfonline.comtus.ieresearchgate.net | |

| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 tandfonline.comtandfonline.comtus.ieresearchgate.net |